molecular formula C9H14N2O2 B2449931 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 376387-68-7

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2449931
M. Wt: 182.223
InChI Key: FCFGJNOOQYQMKY-UHFFFAOYSA-N
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Description

“1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a heterocyclic building block . It is a white solid with a molecular weight of 182.22 .


Synthesis Analysis

The synthesis of compounds related to “1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” often involves novel and efficient routes . For example, a selective Sandmeyer reaction has been described, indicating the potential for diverse synthetic applications .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is often confirmed through advanced spectroscopic techniques such as IR, NMR, and X-ray crystallography. The InChI key for this compound is FCFGJNOOQYQMKY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole derivatives are known for their reactivity towards various chemical reactions . For instance, the synthesis of tert-butyl 3- (2- (4-amino-3- (2-aminobenzo [d]oxazol-5-yl)-1H-pyrazole [3,4-d] pyrimidine-1-yl) ethoxy) propionate involved a palladium-catalyzed Suzuki reaction, showcasing the compound’s versatility in forming complex molecules .


Physical And Chemical Properties Analysis

“1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a white solid . It is stored at room temperature .

Scientific Research Applications

Pyrazole derivatives have a wide range of applications in various fields . Here are some general applications of pyrazole derivatives:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The synthetic pathway of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .
  • Coordination Chemistry

    • In coordination chemistry, pyrazole derivatives are used . The specific applications and methods of use in this field are not detailed in the sources I found.
  • Organometallic Chemistry

    • Pyrazole derivatives find applications in organometallic chemistry . The specific applications and methods of use in this field are not detailed in the sources I found.

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGJNOOQYQMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

376387-68-7
Record name 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (0.60 g, 2.85 mmol) in a mix of ethanol:water:dioxane (1:1:1, 9 mL) was added lithium hydroxide (0.48 mg, 11.4 mmol). The mixture was stirred at 40° C. for 5 hours. The solution was checked by LC-MS and diluted with water (10 mL) and the pH adjusted to 2 with 1N HCl. The solution was extracted with EtOAc (2×10 mL) and the combined organic phases washed with brine (20 mL), dried (NaSO4), and concentrated in vacuo to obtain 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (0.50 g, 96% yield). 1H NMR (400 MHz, DMSO-d6): δ 12.4 (s, 1H), 5.47 (s, 1H), 2.42 (s, 3H), 1.56 (s, 9H); MS (ESI) m/z: 183.1 (M+H+).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.48 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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